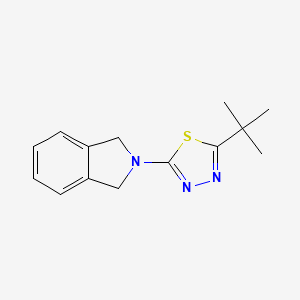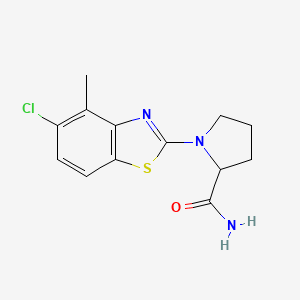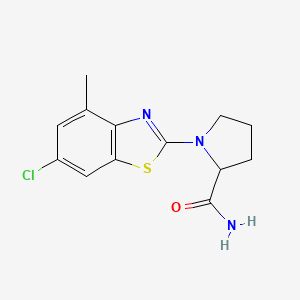![molecular formula C15H15ClF3N3OS B6444982 3-chloro-4-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyridine CAS No. 2548993-18-4](/img/structure/B6444982.png)
3-chloro-4-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyridine is a synthetic organic compound that finds use in various scientific fields. It's a complex molecule, characterized by the presence of several functional groups, including a chloropyridine, a piperidine linked to a thiazole with a trifluoromethyl group, and a methoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesize the thiazole ring by reacting appropriate thioamide with alpha-halocarbonyl compounds.
Step 2: Introduce the trifluoromethyl group via nucleophilic substitution.
Step 3: Create the piperidine moiety through hydrogenation of corresponding pyridine derivatives.
Step 4: Form the chloropyridine ring using chlorination reagents like N-chlorosuccinimide.
Step 5: Link the piperidine-thiazole segment to chloropyridine through an etherification reaction.
Industrial Production Methods: The industrial production focuses on optimizing yields and cost-effectiveness, often employing continuous flow processes and catalysis to speed up the reactions and improve purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Due to the chlorine and methoxy groups, it undergoes electrophilic and nucleophilic substitutions.
Oxidation and Reduction: Functional groups can be selectively oxidized or reduced depending on the desired transformation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide under controlled conditions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Major Products:
Various derivatives formed via substitution on the pyridine or piperidine rings, oxidation products of the thiazole ring.
Scientific Research Applications
Chemistry: Utilized as a building block for synthesizing more complex molecules. Biology: Investigated for its potential as a bioactive compound, possibly influencing enzyme functions or receptor activities. Medicine: Explored for its therapeutic potential in designing drugs targeting specific receptors or biological pathways. Industry: Used in the synthesis of specialty chemicals, agrochemicals, or as intermediates in manufacturing processes.
Mechanism of Action
Mechanism: Interaction with molecular targets like enzymes or receptors, modulating their activity. Pathways: Engages in binding interactions, altering signaling pathways or biochemical reactions.
Comparison with Similar Compounds
3-Chloro-4-methoxypyridine
4-(Trifluoromethyl)thiazole derivatives
Uniqueness:
There's your detailed rundown of the compound. It's got an intriguing mix of functionalities that open up a lot of possibilities! What caught your interest in this particular molecule?
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N3OS/c16-11-7-20-4-1-12(11)23-8-10-2-5-22(6-3-10)14-21-13(9-24-14)15(17,18)19/h1,4,7,9-10H,2-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYORLFLUYYYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC(=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444913.png)

![2-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6444946.png)
![6-phenyl-2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-azaspiro[3.3]heptane](/img/structure/B6444950.png)
![4,6-dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6444960.png)
![1-(4-methylpiperidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444965.png)
![6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-2-carbonitrile](/img/structure/B6444969.png)


![N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445005.png)
![N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445006.png)
![N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445010.png)
![4-({4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6445016.png)
![N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445018.png)
